N-((5-(噻吩-3-基)呋喃-2-基)甲基)-2,3-二氢苯并呋喃-5-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

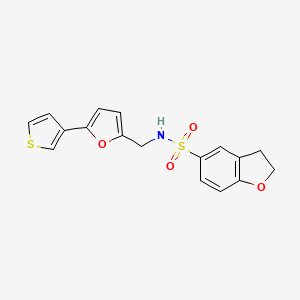

The compound N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a sulfonamide derivative, which is a class of compounds known for their antimicrobial properties. Sulfonamides are synthetic antimicrobial agents that contain the sulfonamide group. They are structurally related to p-aminobenzoic acid (PABA) and can inhibit the bacterial synthesis of folic acid, which is essential for the growth and multiplication of bacteria.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of a suitable amine with a sulfonyl chloride. However, the specific synthesis pathway for N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is not detailed in the provided papers. Nevertheless, similar compounds have been synthesized using various starting materials and catalysts. For instance, paper describes the synthesis of N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline)benzene sulfonamide derivatives through a multi-step process involving the condensation of aromatic ketones with aromatic aldehydes, followed by further reactions with hydroxylamine hydrochloride and sulphanilamide.

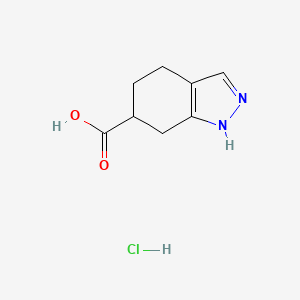

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group attached to an aromatic or heteroaromatic ring. The specific molecular structure of the compound would likely include a furan ring, a thiophene ring, and a dihydrobenzofuran moiety, as suggested by its name. These heterocyclic components are known to contribute to the biological activity of the molecule. The exact structure would be confirmed by spectroscopic methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and possibly X-ray crystallography.

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, including hydrolysis, which can lead to the loss of their antimicrobial activity. They can also participate in nucleophilic substitution reactions, given the presence of an electrophilic sulfur atom. The reactivity of the compound would be influenced by the electron-donating or electron-withdrawing nature of the substituents on the aromatic rings.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of heteroatoms like oxygen and sulfur in the rings can affect these properties. The compound's solubility in water and organic solvents would be an important factor in its bioavailability and pharmacokinetics. The stability of the compound under physiological conditions would also be critical for its efficacy as a drug.

科学研究应用

缓蚀

N-((5-(噻吩-3-基)呋喃-2-基)甲基)-2,3-二氢苯并呋喃-5-磺酰胺及其相关化合物已被探索用作金属缓蚀剂。Hari Kumar Sappani 和 S. Karthikeyan (2014) 等人进行的研究表明,这些化合物可以有效抑制酸性环境中低碳钢的腐蚀。这些缓蚀剂的效率随着浓度的增加而增加,但随着温度的升高而降低。这些化合物通过混合抑制机制起作用,并按照 Langmuir 吸附等温线粘附在金属表面,这已通过各种光谱分析得到证实 (Sappani & Karthikeyan, 2014)。

酶抑制

与 N-((5-(噻吩-3-基)呋喃-2-基)甲基)-2,3-二氢苯并呋喃-5-磺酰胺结构相关的化合物已显示出有望成为人碳酸酐酶同工酶的抑制剂,这对于各种生理功能至关重要。例如,Altıntop 等人 (2017) 发现 1,3,4-噻二唑衍生物虽然没有直接的磺酰胺基团,但却是碳酸酐酶 I 和 II 的有效抑制剂,其效果优于乙酰唑胺等标准抑制剂。这突出了它们在治疗青光眼、癫痫和某些癌症等疾病中的潜力 (Altıntop 等人,2017)。

有机合成和催化

具有磺酰胺部分的化合物的合成和催化应用已得到广泛研究。例如,Hatanaka 等人 (2010) 开发了一种配位不饱和的铁甲基配合物,该配合物可以活化呋喃和噻吩中的 C-H 键,从而生成芳基配合物。该方法应用于呋喃或噻吩与 pinacolborane 的脱氢偶联反应,这说明了这些化合物如何促进有机合成中的新途径 (Hatanaka 等人,2010)。

属性

IUPAC Name |

N-[(5-thiophen-3-ylfuran-2-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4S2/c19-24(20,15-2-4-16-12(9-15)5-7-21-16)18-10-14-1-3-17(22-14)13-6-8-23-11-13/h1-4,6,8-9,11,18H,5,7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMTQBESEHYBZNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3=CC=C(O3)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2505282.png)

![6-(1-Adamantyl)-2-[(3-methoxybenzyl)sulfanyl]nicotinonitrile](/img/structure/B2505285.png)

![2-Chloro-N-[2-(5-chloro-1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]acetamide](/img/structure/B2505290.png)

![6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2505291.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2505293.png)

![2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]azetidin-3-yl}methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2505294.png)

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2505295.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2505297.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide](/img/structure/B2505300.png)

![5-(furan-2-yl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2505301.png)